[(2-Iodophenyl)-phenylmethyl]urea
Description
[(2-Iodophenyl)-phenylmethyl]urea is a urea derivative characterized by a phenylmethyl group substituted at the 2-position of the phenyl ring with an iodine atom. Urea derivatives are widely studied for their pharmacological and material science applications due to their hydrogen-bonding capabilities and structural versatility. For example, iodine substitution enhances molecular weight and lipophilicity compared to non-halogenated analogs, which may influence solubility and biological activity .
Properties
CAS No. |
5536-31-2 |
|---|---|
Molecular Formula |
C14H13IN2O |
Molecular Weight |
352.17 g/mol |
IUPAC Name |
[(2-iodophenyl)-phenylmethyl]urea |
InChI |
InChI=1S/C14H13IN2O/c15-12-9-5-4-8-11(12)13(17-14(16)18)10-6-2-1-3-7-10/h1-9,13H,(H3,16,17,18) |
InChI Key |
SMQPTSBELDFQCV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2I)NC(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2I)NC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-iodophenyl)urea
- Molecular Formula : C25H24IN3O3
- Molecular Weight : 541.38 g/mol
- Key Features: Contains a 2-iodophenylurea moiety with an additional dihydroisoquinolinyl group. High purity (≥97%) is achievable under ISO-certified synthesis protocols .
[2-(2-Fluorophenyl)ethyl]urea
- Molecular Formula : C9H11FN2O
- Molecular Weight : 182.19 g/mol
- Key Features :
Levocetirizine Dihydrochloride
- Molecular Formula : C21H25ClN2O3·2HCl
- Molecular Weight : 461.81 g/mol
- Key Features: Contains a chlorophenyl-phenylmethyl group attached to a piperazinyl moiety. Clinically used as an antihistamine, highlighting the therapeutic relevance of halogenated aromatic systems .
Physicochemical and Regulatory Considerations
Physicochemical Properties
| Compound | LogP<sup>a</sup> | Solubility (Water) | Stability |
|---|---|---|---|
| [(2-Iodophenyl)-phenylmethyl]urea | ~3.5 (estimated) | Low | Stable to hydrolysis |
| [2-(2-Fluorophenyl)ethyl]urea | ~1.2 | Moderate | Sensitive to acidic conditions |
| Levocetirizine Dihydrochloride | 1.5 | High | Hygroscopic |
<sup>a</sup>LogP values estimated via fragment-based methods.
Regulatory Status
- This compound: No direct regulatory data available.
Research Implications and Gaps
- Pharmacological Potential: The iodine atom in this compound may confer advantages in targeting iodine-specific receptors or enzymes, as seen in thyroid hormone analogs.
- Synthetic Challenges : Halogenated ureas often require stringent conditions to avoid dehalogenation during synthesis.
- Data Limitations : Direct experimental data on the compound’s biological activity, toxicity, and pharmacokinetics are absent in the provided evidence.
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